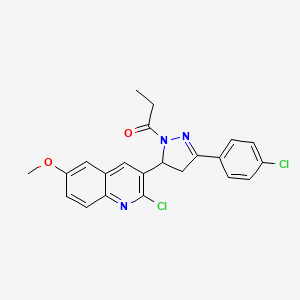
1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H19Cl2N3O2 and its molecular weight is 428.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a novel synthetic derivative that combines features of quinoline and pyrazole structures, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chloro-substituted quinoline moiety and a pyrazole ring. Its molecular formula is C19H16ClN3O with a molecular weight of approximately 336.81 g/mol. The synthesis involves multiple steps, including the reaction of 2-chloro-6-methoxyquinolin-3-carbaldehyde with hydroxylamine and subsequent reactions leading to the formation of the final product .
Antimicrobial Activity
Quinoline derivatives have been extensively studied for their antimicrobial properties. The incorporation of the pyrazole ring in this compound enhances its potential as an antimicrobial agent. In vitro studies have shown that related compounds exhibit significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anti-inflammatory Effects
Research indicates that compounds similar to the title compound can modulate inflammatory responses. For instance, studies have demonstrated that related pyrazole derivatives inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglial cells. This suggests a potential application in neuroinflammatory conditions such as Parkinson's disease, where inflammation plays a critical role in disease progression .
Anticancer Potential
The structural features of quinoline derivatives are also linked to anticancer activity. Compounds with similar frameworks have been reported to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways like NF-kB. Preliminary data suggest that the title compound may exhibit similar properties, warranting further investigation into its anticancer potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It could interact with specific receptors involved in pain and inflammation pathways.
- Cellular Uptake : The lipophilic nature of the compound may enhance its cellular uptake, allowing for more effective action within target cells.
Case Studies
Several studies highlight the biological relevance of similar compounds:
- Neuroprotective Effects : In a study involving MPTP-induced neurotoxicity models, compounds similar to the title structure were shown to protect dopaminergic neurons by inhibiting inflammatory pathways mediated by NF-kB signaling .
- Antimicrobial Efficacy : A series of quinoline derivatives were tested against various pathogens, demonstrating significant antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against different strains .
- Anticancer Activity : In vitro assays on cancer cell lines revealed that related pyrazole derivatives could reduce cell viability significantly at concentrations as low as 10 µM, indicating strong anticancer potential .
Eigenschaften
IUPAC Name |
1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O2/c1-3-21(28)27-20(12-19(26-27)13-4-6-15(23)7-5-13)17-11-14-10-16(29-2)8-9-18(14)25-22(17)24/h4-11,20H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRDASNPLOQHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=C(N=C4C=CC(=CC4=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














